2-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide
Overview
Description
2-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide is a synthetic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazine core: This can be achieved through the condensation of appropriate diketones or diamines under acidic or basic conditions.
Introduction of substituents: The ethoxy and fluorophenyl groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Oxidation: The final step involves the oxidation of the pyrazine core to form the 1,4-dioxide derivative. Common oxidizing agents include hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or degradation products.
Reduction: Reduction reactions can convert the dioxide back to the pyrazine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Metal hydrides, catalytic hydrogenation, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetramethylpyrazine: Known for its neuroprotective and anti-inflammatory properties.
2,5-dimethylpyrazine: Used as a flavoring agent and in the synthesis of pharmaceuticals.
4-ethoxyphenyl derivatives: Various compounds with ethoxyphenyl groups have been studied for their biological activities.
Uniqueness
2-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-4-26-18-11-7-16(8-12-18)20-14(3)22(24)13(2)19(23(20)25)15-5-9-17(21)10-6-15/h5-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHSIPMAWUGXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C3=CC=C(C=C3)F)C)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.